6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione
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Overview
Description
6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione typically involves the bromination of isoquinoline derivatives. One common method is the bromination of 1,2,3,4-tetrahydroisoquinoline using bromine in nitrobenzene . The reaction conditions usually require heating to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its biological activities, including potential anticancer and antimicrobial properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione is not well-documented. like other isoquinoline derivatives, it may interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-isoquinoline: Another brominated isoquinoline derivative.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: A similar compound with a tetrahydroisoquinoline structure.
Uniqueness
6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione is unique due to its specific substitution pattern and the presence of the dimethylaminoethyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H15BrN2O2 |
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Molecular Weight |
347.21 g/mol |
IUPAC Name |
6-bromo-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C16H15BrN2O2/c1-18(2)8-9-19-15(20)11-5-3-4-10-13(17)7-6-12(14(10)11)16(19)21/h3-7H,8-9H2,1-2H3 |
InChI Key |
MODSUWWQETUFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O |
Origin of Product |
United States |
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